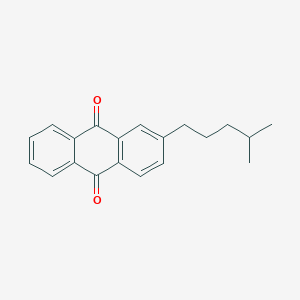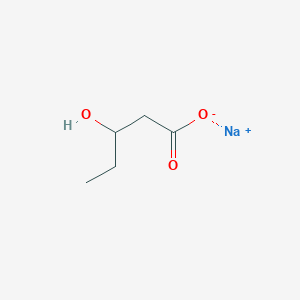
Sodium3-hydroxypentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxypentanoate can be synthesized through the neutralization of 3-hydroxypentanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid and base react to form the sodium salt and water:
CH3CH2CH(OH)CH2COOH+NaOH→CH3CH2CH(OH)CH2COONa+H2O
Industrial Production Methods: Industrial production of sodium 3-hydroxypentanoate may involve the fermentation of specific substrates using engineered microorganisms. These microorganisms can convert substrates like glucose into 3-hydroxypentanoic acid, which is then neutralized with sodium hydroxide to produce the sodium salt.
Types of Reactions:
Oxidation: Sodium 3-hydroxypentanoate can undergo oxidation to form 3-ketopentanoate.
Reduction: It can be reduced to form 3-hydroxypentanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 3-Ketopentanoate
Reduction: 3-Hydroxypentanol
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Sodium 3-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is studied for its role in metabolic pathways and as a potential energy source for cells.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as a component in various industrial processes.
作用机制
The mechanism by which sodium 3-hydroxypentanoate exerts its effects involves its conversion into 3-hydroxypentanoic acid in the body. This acid can enter metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where it serves as an anaplerotic substrate, replenishing TCA cycle intermediates. This can enhance cellular energy production and support various metabolic functions.
相似化合物的比较
3-Hydroxybutanoate: Another beta-hydroxy acid with similar metabolic functions.
3-Hydroxyhexanoate: A longer-chain analog with similar chemical properties.
Uniqueness: Sodium 3-hydroxypentanoate is unique due to its specific chain length and hydroxyl group position, which confer distinct metabolic and chemical properties. Its ability to serve as an anaplerotic substrate in the TCA cycle distinguishes it from other similar compounds.
属性
分子式 |
C5H9NaO3 |
|---|---|
分子量 |
140.11 g/mol |
IUPAC 名称 |
sodium;3-hydroxypentanoate |
InChI |
InChI=1S/C5H10O3.Na/c1-2-4(6)3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI 键 |
YRWWWDCHJALOOB-UHFFFAOYSA-M |
规范 SMILES |
CCC(CC(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


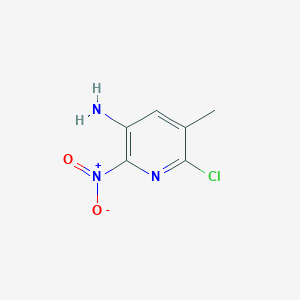
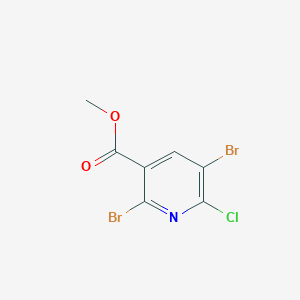
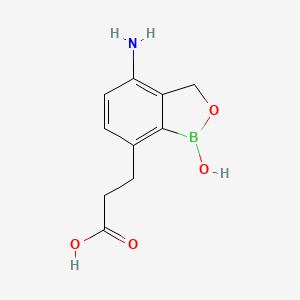
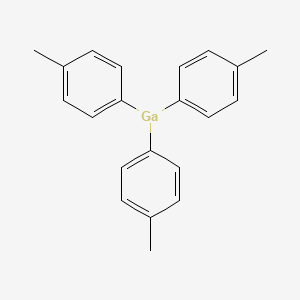

![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
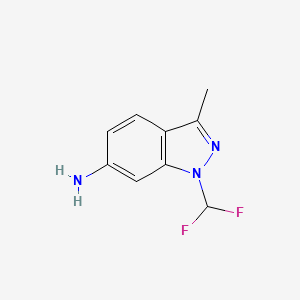
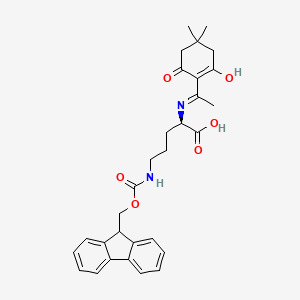

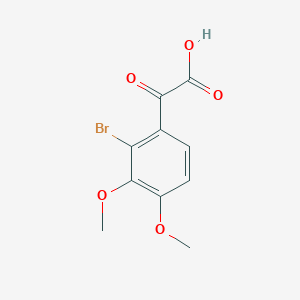
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)

